molecular formula C32H53N2O4.Br B000760 Rocuronium bromide CAS No. 119302-91-9

Rocuronium bromide

Cat. No. B000760
M. Wt: 609.7 g/mol
InChI Key: OYTJKRAYGYRUJK-FMCCZJBLSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Rocuronium bromide's chemical synthesis has not been detailed in the available literature through this search. However, its development was aimed at creating a muscle relaxant with a rapid onset of action to serve as an alternative to succinylcholine, especially for rapid-sequence intubation. Rocuronium is a derivative of vecuronium, with modifications intended to enhance its onset time and effectiveness as an intubating agent (Khuenl-Brady Ks, 1993).

Molecular Structure Analysis

The molecular structure of rocuronium bromide includes a 2-morpholino and 16 N-allyl-pyrrolidino derivative of the 3-hydroxy metabolite of vecuronium. This structural modification contributes to its pharmacological profile, offering a faster onset of action compared to other non-depolarizing neuromuscular blocking agents. The molecular structure plays a crucial role in its interaction with the nicotinic acetylcholine receptor, preventing acetylcholine from binding and thus inhibiting neuromuscular transmission.

Chemical Reactions and Properties

Rocuronium bromide's action mechanism involves competing with acetylcholine for binding sites on the nicotinic receptor at the neuromuscular junction. This competition prevents the depolarization of the muscle cell membrane and results in muscle relaxation. The steroidal structure of rocuronium is essential for its affinity and specificity to the receptor sites.

Physical Properties Analysis

Specific physical properties of rocuronium bromide, such as solubility in water and stability at different pH levels, have not been detailed in the literature available through this search. Typically, these properties are crucial for determining the formulation of the drug for intravenous administration, ensuring its effectiveness and safety for clinical use.

Chemical Properties Analysis

The chemical properties of rocuronium bromide, including its reactivity and interactions with other compounds, are designed to maximize its efficacy as a muscle relaxant with minimal side effects. Its steroidal backbone is key to its function, with modifications aimed at improving its pharmacokinetic profile for use in anesthesia.

Scientific Research Applications

  • General Anesthesia and Controlled Ventilation : Rocuronium bromide serves as a neuromuscular blocking agent. It's often determined in biological samples using methods like liquid chromatography, thin-layer chromatography, and gas chromatography (Lestari & Indrayanto, 2021).

  • Rapid Tracheal Intubation : Due to its fast onset of action and less extensive breakdown products, rocuronium bromide is considered an effective muscle relaxant for rapid tracheal intubation (Khuenl-Brady & Sparr, 1996).

  • Inflammation and Pain Management : It's found to induce inflammation and pain in vascular endothelial cells by suppressing nitric oxide production and enhancing prostaglandin E2 synthesis (Baek et al., 2016).

  • Use in Pediatric Surgery : Rocuronium bromide, along with cysatracurium besylate, ensures controlled and deep relaxation during endosurgical operations in children (Makushkin et al., 2005).

  • Cesarean Section : It is safe for use in rapid sequence induction during cesarean sections, with intubating conditions similar to those of Suxamethonium (Abu-Halaweh et al., 2007).

  • Development of Reversal Agents : Cyclodextrin-derived host molecules can reverse the muscle relaxation caused by rocuronium bromide, aiding rapid recovery in patients after surgery without cardiovascular side effects (Adam et al., 2002).

  • Pain Reduction on Injection : Pharmacological interventions like acetaminophen and phenylephrine, and non-pharmacological ones such as ice packs and warm compress, are effective in reducing pain on injection in children and adults (Prabhakar et al., 2016).

  • Genotoxicity Assessment : Rocuronium bromide is clastogenic but not cytotoxic to cultured human peripheral blood lymphocytes, increasing chromosome aberrations but not sister chromatid exchange (Zan et al., 2011).

  • Interaction with Anesthetic Agents : Inhalational anesthetic agents can enhance its neuromuscular blockade effect, prolong its duration, and reduce dosage, but may delay its reversal by anticholinesterase agents (Zhang & Xu, 2008).

  • Neuromuscular Recovery in Infants : Recovery in infants is longer than in children and adults, with smaller infants needing longer recovery times (Rapp et al., 2004).

Safety And Hazards

Rocuronium bromide is toxic and can cause moderate to severe irritation to the skin and eyes. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of accidental exposure, it is recommended to flush the affected area with copious amounts of water and seek medical attention .

Future Directions

Rocuronium bromide is widely used to produce muscle relaxation to help facilitate surgery and ventilation of the lungs in elective and emergent situations . It has the distinct advantage of being fast-acting and reversible . Future research may focus on optimizing its use in different clinical scenarios and investigating potential adverse reactions .

properties

IUPAC Name

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-hydroxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H53N2O4.BrH/c1-5-14-34(15-6-7-16-34)28-20-26-24-9-8-23-19-29(36)27(33-12-17-37-18-13-33)21-32(23,4)25(24)10-11-31(26,3)30(28)38-22(2)35;/h5,23-30,36H,1,6-21H2,2-4H3;1H/q+1;/p-1/t23-,24+,25-,26-,27-,28-,29-,30-,31-,32-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTJKRAYGYRUJK-FMCCZJBLSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H53BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023566
Record name Rocuronium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

609.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rocuronium bromide

CAS RN

119302-91-9
Record name Rocuronium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119302-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rocuronium bromide [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119302919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rocuronium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrrolidinium, 1-[(2β,3α,5α,16β,17β)-17-(acetyloxy)-3-hydroxy-2-(4-morpholinyl)androstan-16-yl]-1-(2-propenyl)-, bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.235
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ROCURONIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I65MW4OFHZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rocuronium bromide
Reactant of Route 2
Rocuronium bromide
Reactant of Route 3
Reactant of Route 3
Rocuronium bromide
Reactant of Route 4
Reactant of Route 4
Rocuronium bromide
Reactant of Route 5
Rocuronium bromide
Reactant of Route 6
Rocuronium bromide

Citations

For This Compound
8,090
Citations
KS Khuenl-Brady, H Sparr - Clinical pharmacokinetics, 1996 - Springer
A new aminosteroidal neuromuscular blocking agent, rocuronium bromide, has recently been introduced into clinical practice. Its main advantage over other currently used drugs of this …
Number of citations: 78 link.springer.com
MAH Steegers, EN Robertson - Anesthesia & Analgesia, 1996 - journals.lww.com
We read with interest the letter of Moorthy and Dierdorf [1] about pain on injection of rocuronium. With subparalyzing doses, they noticed that" most" patients had" severe burning pain" …
Number of citations: 168 journals.lww.com
RA Cooper, RK Mirakhur, VR Maddineni - Anaesthesia, 1993 - Wiley Online Library
The neuromuscular effects of intravenous rocuronium bromide, 0.6 mg.kg −1 or 0.9 mg.kg −1 , were studied in four groups of 10 patients during anaesthesia with or without halothane (…
F Gijsenbergh, S Ramael, N Houwing… - The Journal of the …, 2005 - pubs.asahq.org
… Org 25969 is a modified gamma-cyclodextrin that encapsulates the neuromuscular blocking agent, rocuronium bromide (Esmeron/Zemuron, NV Organon, Oss, The Netherlands), …
Number of citations: 378 pubs.asahq.org
SS Moorthy, SF Dierdorf - Anesthesia & Analgesia, 1995 - journals.lww.com
Rocuronium is a new, nondepolarizing muscle relaxant (11. We have noticed that patients complain of severe burning pain if rocuronium is administered before loss of consciousness …
Number of citations: 119 journals.lww.com
T Magorian, P Wood, J Caldwell, D Fisher… - Anesthesia & …, 1995 - journals.lww.com
… Rocuronium bromide (ORG 9426) is a new steroidal nondepolarizing neuromuscular blocking drug that has a faster onset of action than other nondepolarizing neuromuscular blocking …
Number of citations: 174 journals.lww.com
DG Ebo, CH Bridts, MM Hagendorens, CH Mertens… - Allergy, 2006 - Wiley Online Library
Background: Diagnosis of anaphylaxis from neuromuscular blocking agents (NMBA) is not always straightforward. Objectives: To assess flow cytometric analysis of activated basophils (…
Number of citations: 151 onlinelibrary.wiley.com
FK Pühringer, C Keller, A Kleinsasser… - European journal of …, 1999 - cambridge.org
… Differences in anaesthetic technique of action and pharmacokinetics of rocuronium bromide … Pharmacokinetics of rocuronium bromide (Org 9426) in in plasma in any patient. …
Number of citations: 95 www.cambridge.org
M Naguib - Anesthesiology, 1994 - europepmc.org
Background Rocuronium is a new nondepolarizing neuromuscular blocking agent with a rapid onset but with intermediate duration of action. Mivacurium, on the other hand, is a new …
Number of citations: 95 europepmc.org
MMH Gaafary, EF Al Alkami - The Egyptian Journal of Hospital …, 2001 - ejhm.journals.ekb.eg
This work was designed to assess the pharmacological effects of rocuronium. In either isolated preparation or intact animals. Rocuronium (6-96 μg/ml) caused a significant dose related …
Number of citations: 1 ejhm.journals.ekb.eg

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.